Home > Products > Screening Compounds P36932 > Formoterol fumarate dihydrate
Formoterol fumarate dihydrate - 183814-30-4

Formoterol fumarate dihydrate

Catalog Number: EVT-505554
CAS Number: 183814-30-4
Molecular Formula: C42H56N4O14
Molecular Weight: 840.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Formoterol Fumarate is the fumarate salt form of formoterol, a long-acting and selective sympathomimetic beta-receptor agonist with bronchodilator activity. Formoterol fumarate binds beta 2 adrenergic receptors in bronchial smooth muscle and stimulates intracellular adenyl cyclase, thereby increasing the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, improve mucociliary clearance and reduce mediator substance release in inflammatory cells, especially from mast cells. (NCI05)
An ADRENERGIC BETA-2 RECEPTOR AGONIST with a prolonged duration of action. It is used to manage ASTHMA and in the treatment of CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
See also: Formoterol (has active moiety); Formoterol fumarate; mometasone furoate (component of); Formoterol fumarate; glycopyrrolate (component of) ... View More ...

Formoterol Fumarate Dihydrate

    Budesonide

    • Relevance: While structurally distinct from formoterol fumarate hydrate, budesonide is often co-formulated and administered with LABAs, including formoterol fumarate hydrate, in a single inhaler device for treating asthma and COPD. These combinations aim to target both bronchoconstriction and airway inflammation, leading to better disease management. [, , , , , , , , , , , , , , , , , , , , , , , ]

    Glycopyrronium Bromide

    • Relevance: Glycopyrronium bromide is often combined with formoterol fumarate hydrate and budesonide to create triple-therapy inhalers for managing COPD. [, , , , ] This triple combination provides synergistic effects by targeting different pathways involved in COPD pathogenesis.

    Fluticasone Propionate

    • Relevance: Like budesonide, fluticasone propionate is often combined with LABAs, including formoterol fumarate hydrate, to create combination inhalers. These fixed-dose combinations offer the convenience of administering two medications with different mechanisms of action through a single inhaler, improving patient adherence and potentially leading to better outcomes. [, ]

    Mometasone Furoate

    • Relevance: Similar to budesonide and fluticasone propionate, mometasone furoate is often combined with LABAs, including formoterol fumarate hydrate, to provide both anti-inflammatory and bronchodilatory effects, enhancing the management of respiratory diseases. [, , ]

    Tiotropium Bromide Hydrate

    • Relevance: While not directly co-formulated with formoterol fumarate hydrate in the discussed papers, tiotropium bromide hydrate shares a similar mechanism of action with glycopyrronium bromide. Both drugs belong to the LAMA class and are commonly used in combination with LABAs like formoterol fumarate hydrate and ICSs to manage COPD. [, ]

    Oxitropium Bromide

    • Relevance: Like tiotropium bromide hydrate, oxitropium bromide is a LAMA that exhibits bronchodilatory effects by antagonizing muscarinic receptors in the airways, similar to the action of glycopyrronium bromide when combined with formoterol fumarate hydrate. [] They demonstrate the importance of LAMAs in COPD treatment, often in combination with LABAs like formoterol fumarate hydrate.

    Aclidinium Bromide

    • Relevance: Aclidinium bromide, similar to glycopyrronium bromide, is often combined with formoterol fumarate hydrate in a fixed-dose combination inhaler for COPD treatment. [, ] This combination provides both bronchodilation and symptom control.
    Source and Classification

    Formoterol fumarate dihydrate is classified under the category of beta-adrenergic agonists, specifically as a long-acting beta-2 adrenergic agonist (LABA). It is derived from the chemical structure of formoterol, which has been modified to improve its pharmacokinetic properties. The compound is typically sourced through synthetic methods involving various organic reactions to ensure high purity and efficacy in clinical applications.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of formoterol fumarate dihydrate involves several key steps. One notable method includes the reaction of an intermediate benzyl ether compound with fumaric acid in the presence of specific catalysts. The process can be summarized as follows:

    1. Preparation of Intermediate: An organic solvent is used to dissolve the starting materials, followed by heating at 100-120 degrees Celsius for several hours under catalytic conditions.
    2. Formation of Fumarate: After the intermediate is formed, fumaric acid is added to the reaction mixture, which is then heated to facilitate complete dissolution.
    3. Crystallization: The reaction mixture is cooled, leading to crystallization of formoterol fumarate dihydrate, which can then be filtered and purified.

    This method has shown a high yield (over 90%) and purity (typically exceeding 99%) suitable for large-scale production .

    Chemical Reactions Analysis

    Reactions and Technical Details

    Formoterol fumarate dihydrate undergoes various chemical reactions during its synthesis and application:

    1. Esterification: The formation of the fumarate involves esterification between formoterol and fumaric acid.
    2. Hydration: In the presence of water, it forms dihydrates which are crucial for its solubility and stability.
    3. Degradation: Under acidic or basic conditions, formoterol can degrade into inactive metabolites, which is an important consideration in formulation development .

    These reactions are carefully controlled to optimize yield and ensure product quality.

    Mechanism of Action

    Process and Data

    Formoterol fumarate dihydrate exerts its pharmacological effects primarily through the activation of beta-2 adrenergic receptors located in bronchial smooth muscle. Upon binding to these receptors:

    1. Activation: The receptor undergoes a conformational change, activating adenylate cyclase.
    2. cAMP Production: This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell.
    3. Bronchodilation: Elevated cAMP levels promote relaxation of smooth muscle cells, resulting in bronchodilation and improved airflow.

    This mechanism makes formoterol an effective agent for managing bronchospasm associated with asthma and chronic obstructive pulmonary disease .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Formoterol fumarate dihydrate typically appears as a white to off-white crystalline powder.
    • Solubility: It exhibits increased solubility in both acidic and basic environments, which can be beneficial for formulation purposes.

    Chemical Properties

    • Melting Point: The melting point ranges around 160–165 degrees Celsius.
    • Stability: It is stable under normal storage conditions but may degrade under extreme pH or temperature variations.

    These properties are critical for ensuring effective delivery in pharmaceutical formulations .

    Applications

    Scientific Uses

    Formoterol fumarate dihydrate has several important applications:

    1. Pharmaceutical Formulations: It is commonly used in inhalation therapies for asthma and chronic obstructive pulmonary disease due to its long-lasting effects.
    2. Research Studies: Its mechanism of action is often studied in pharmacological research focusing on respiratory diseases.
    3. Nanoparticle Development: Recent studies have explored its incorporation into nanoparticle systems aimed at improving drug delivery efficiency and patient compliance .
    Introduction to Formoterol Fumarate Dihydrate

    Historical Development and Discovery

    The therapeutic evolution of formoterol reflects centuries of respiratory drug innovation:

    • Ancient Precursors (1554 BC–5th Century AD): Early aerosol delivery concepts emerged in Egyptian, Indian, and Greek medicine. The Ebers Papyrus (1554 BC) documented inhaled Hyoscyamus niger (containing anticholinergic alkaloids) for dyspnea, while Ayurvedic texts (600 BC) described Datura stramonium smoking for asthma relief—both leveraging plant-derived bronchodilators [5].
    • Modern Synthesis: Formoterol was patented in 1972 by Yamanouchi Pharmaceutical Co., leveraging structure-activity relationship (SAR) studies of catecholamine bronchodilators. Its design focused on enhancing β₂-selectivity and duration. Approval for clinical use followed in 1998 (EU) and 2001 (US), with the dihydrate fumarate salt formulation (Perforomist®) approved in 2007 [1] [3] [4].
    • Technological Synergy: Formoterol’s adoption coincided with advances in inhaler devices. The Aerolizer® DPI (2001) and later nebulized solutions enabled efficient pulmonary delivery, aligning with industrial efforts to phase out CFC-propelled inhalers post-Montreal Protocol [5] [6].

    Table 1: Key Milestones in Formoterol Development

    EraDevelopmentSignificance
    1554 BCEbers Papyrus inhalation techniquesFirst recorded bronchodilator delivery system
    1972Formoterol patent filedEngineered LABA with extended duration
    1998EU approval (Oxis® Turbuhaler)First commercial formoterol DPI
    2001US approval (Foradil® Aerolizer)Introduced capsule-based DPI delivery
    2007Perforomist® solution approvalFirst nebulized formoterol for COPD

    Structural Classification within β₂-Adrenergic Agonists

    Formoterol fumarate dihydrate belongs to the "tail-anchored" LABAs, characterized by a hydrophilic head and lipophilic tail enabling receptor retention. Key structural attributes include:

    • Stereochemistry: Marketed as a racemic mixture of (R,R)- and (S,S)-enantiomers. The (R,R)-enantiomer (arformoterol) exhibits 1,000-fold greater β₂-agonism than its (S,S)-counterpart, though both contribute to pharmacological effects [4] [9].
    • Molecular Architecture:
    • Formanilide group: Replaces catechol, resisting COMT metabolism and prolonging half-life.
    • Methoxy-substituted phenyl tail: Enhances lipophilicity (log P = 1.91), facilitating membrane diffusion and depot formation in airway smooth muscle [6] [9].
    • Comparative Pharmacology:

    Table 2: Formoterol vs. Other β₂-Agonists

    AgentReceptor ActivityLipophilicityOnset (min)Duration (hr)
    FormoterolFull agonistModerate (++)≤512
    SalmeterolPartial agonistHigh (+++)~1012
    IndacaterolPartial agonistHigh (+++)≤524
    SalbutamolFull agonistLow (+)≤54–6

    Formoterol’s moderate lipophilicity balances rapid membrane penetration (onset ≤5 minutes) with prolonged receptor residency (12-hour duration). Its full agonist efficacy yields greater maximal bronchodilation than partial agonists (e.g., salmeterol) [6] [4].

    Therapeutic Significance in Respiratory Medicine

    Formoterol fumarate dihydrate revolutionized respiratory disease management through:

    • Dual-Phase Bronchodilation: Binds extracellular β₂-receptors, activating Gₛ-protein/adenylyl cyclase. This elevates intracellular cAMP, inhibiting myosin light-chain kinase and relaxing smooth muscle. Its lipophilicity creates a depot effect, sustaining >80% of peak FEV₁ improvement for 12 hours post-inhalation [1] [6].
    • Asthma Guidelines Evolution: Global Initiative for Asthma (GINA) 2022 endorses formoterol/budesonide as a reliever/maintenance therapy, capitalizing on formoterol’s rapid onset (matching salbutamol) and steroid synergy. This reduces exacerbations by 60% vs. SABA-only regimens [1] [6].
    • COPD Management: As monotherapy or in combinations (e.g., glycopyrrolate/formoterol), it improves FEV₁ by 12–15% within 5 minutes and reduces exacerbation frequency by 25%. Extra-fine particle formulations (e.g., Fostair®) enhance small-airway deposition [6] [10].
    • Combination Therapies:

    Table 3: Major Formoterol Fumarate Dihydrate Combinations

    ProductComponentsDelivery DeviceIndication
    Symbicort®Budesonide/formoterolDPI/pMDIAsthma, COPD
    Dulera®Mometasone/formoterolpMDIAsthma (≥5 years)
    Bevespi®Glycopyrrolate/formoterolpMDICOPD
    Fostair®Beclomethasone/formoterolpMDIAsthma, COPD

    These combinations leverage formoterol’s rapid onset to enable single-inhaler maintenance and reliever therapy (SMART), simplifying regimens and improving adherence [4] [6] [10].

    Properties

    CAS Number

    183814-30-4

    Product Name

    Formoterol fumarate dihydrate

    IUPAC Name

    (E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate

    Molecular Formula

    C42H56N4O14

    Molecular Weight

    840.9 g/mol

    InChI

    InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m11.../s1

    InChI Key

    RATSWNOMCHFQGJ-AYJOUMQSSA-N

    SMILES

    CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O

    Synonyms

    rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Fumarate Dihydrate; Atock; Foradil; Oxeze; BD 40A; CGP 25827A; Formoterol Hemifumarate Dihydrate

    Canonical SMILES

    CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O

    Isomeric SMILES

    C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.